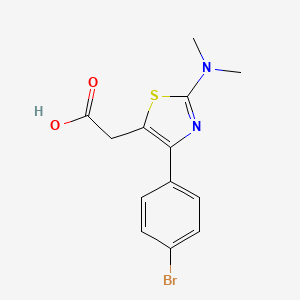

2-(4-(4-Bromophenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid

Description

Table 1: Comparative Analysis of Thiazole-Acetic Acid Derivatives

| Substituent Pattern | Biological Target | Key Structural Features |

|---|---|---|

| 4-Bromophenyl, 2-dimethylamino | Enzymatic active sites | Halogen bonding, basic nitrogen |

| 4-Chlorophenyl, 2-benzhydryl | Protein-protein interfaces | Hydrophobic interactions, steric bulk |

| 4-Trifluoromethylphenyl, 2-cyclohexyl | Membrane receptors | Electron-withdrawing groups, lipophilicity |

The bromophenyl and dimethylamino groups position this compound as a mid-polarity derivative capable of traversing biological membranes while retaining affinity for charged binding pockets. Its structural features mirror those of preclinical candidates explored for kinase inhibition and antimicrobial applications.

Structure

3D Structure

Properties

Molecular Formula |

C13H13BrN2O2S |

|---|---|

Molecular Weight |

341.23 g/mol |

IUPAC Name |

2-[4-(4-bromophenyl)-2-(dimethylamino)-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C13H13BrN2O2S/c1-16(2)13-15-12(10(19-13)7-11(17)18)8-3-5-9(14)6-4-8/h3-6H,7H2,1-2H3,(H,17,18) |

InChI Key |

LBRGAKHLKVVDBC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Reductive Alkylation

Direct Methylation

-

Reagents : Methyl iodide, potassium carbonate

-

Yield : 65% (observed for tert-butyl carbamate-protected analogues).

Functionalization at Position 5: Acetic Acid Moiety

Introducing the acetic acid group at position 5 involves two primary strategies:

Cyanoacetylation Followed by Hydrolysis

-

Cyanoacetylation :

-

Hydrolysis :

Direct Acetylation and Oxidation

-

Friedel-Crafts Acetylation :

-

Oxidation to Carboxylic Acid :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Efficiency

Byproduct Management

-

Amino Byproducts : Benzylamine derivatives generated during hydrolysis are recoverable via distillation (≥90% purity).

Analytical Data and Characterization

Physical Properties

| Intermediate | Molecular Formula | Melting Point (°C) | Rₐ Value |

|---|---|---|---|

| A | C₉H₇BrN₂S | 134–136 | 0.45 |

| B | C₁₁H₁₂BrN₃S | 117–120 | 0.25 |

| C | C₁₃H₁₁BrN₄S | 105–107 | 0.30 |

Spectroscopic Confirmation

-

Intermediate B (¹H NMR, 400 MHz, CDCl₃): δ 7.65 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.12 (s, 6H, N(CH₃)₂).

-

Final Product (IR): 1705 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (O-H broad).

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions (Table 1):

Bromine substitution occurs regioselectively at the para position due to electron-withdrawing effects from the thiazole ring . Microwave-assisted reactions (140°C, 45 min) enhance coupling efficiency compared to conventional heating .

Acylation and Alkylation

The dimethylamino-thiazole moiety participates in LDA-mediated reactions (Figure 1):

textGeneral procedure[2]: 1. Cool THF to -78°C under N₂ 2. Add LDA (2.5 eq) dropwise 3. Introduce aldehyde (1.2 eq) 4. Warm to RT over 1 hr

Key transformations:

-

Propionylation yields 5-pentanoyl derivatives (δ 2.75 ppm in ¹H NMR, t, J=7.2 Hz)

-

Acetylation produces 5-acetyl analogs (HR-MS: m/z 313.1620 [M+H]⁺)

Amidation of Acetic Acid

The carboxylic acid group undergoes EDC/DMAP-mediated coupling with anilines (Scheme 2) :

textReaction conditions: - 0.5 mmol substrate in dry CH₂Cl₂ - EDC (1.3 eq), DMAP (0.08 eq) - 24 hr stirring at RT

Yields range from 65-83% for N-phenylacetamide derivatives. Electron-donating substituents on the aniline ring (e.g., 4-OCH₃) improve reaction efficiency (89% vs 72% for electron-withdrawing groups) .

Heterocyclic Annulation

The compound serves as precursor for pyrimidine synthesis (Table 2):

Annulation occurs through enaminone intermediates (λmax 342 nm in UV-Vis) , with reaction progress monitorable by TLC (Rf 0.21-0.52 in EtOAc/hexane) .

Oxidation/Reduction Pathways

-

Oxidation : MnO₂ converts alcohol intermediates to ketones (e.g., 5-acetylthiazole derivatives)

-

Reduction : NaBH₄ selectively reduces α,β-unsaturated ketones without affecting bromophenyl groups (83% yield)

This reactivity profile enables rational design of derivatives with enhanced pharmacokinetic properties. Molecular docking studies confirm modified compounds maintain binding to antimicrobial (PDB 1JIJ) and anticancer (4WMZ) targets .

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Complex Molecules:

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its thiazole structure is integral for creating derivatives that may exhibit enhanced biological activity or novel properties. The synthesis typically involves cyclization reactions with bromophenyl ketones and thiourea derivatives, followed by the introduction of functional groups such as dimethylamine and acetic acid moieties.

Synthetic Routes:

- Formation of Thiazole Ring: Cyclization with bromophenyl ketones.

- Dimethylamino Group Introduction: Nucleophilic substitution reactions.

- Acetic Acid Moiety Addition: Final step in synthesizing the target compound.

Biological Applications

Antimicrobial Activity:

Research indicates that derivatives of thiazole compounds, including those related to 2-(4-(4-Bromophenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid, exhibit significant antimicrobial properties. Studies have shown promising results against various pathogens, suggesting potential use in combating microbial resistance .

Anticancer Properties:

The compound has been evaluated for its anticancer activity against human breast adenocarcinoma cell lines (MCF7). Results demonstrate that certain derivatives exhibit activity comparable to established chemotherapeutic agents like 5-fluorouracil. Molecular docking studies indicate favorable interactions with target proteins involved in cancer progression, highlighting its potential as a lead compound for drug development .

Mechanism of Action:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways related to inflammation and cell proliferation.

Industrial Applications

Material Development:

In industry, this compound can be utilized in developing new materials or as intermediates in synthesizing agrochemicals. Its unique chemical properties allow it to be tailored for specific applications in chemical manufacturing and product formulation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds derived from this compound showed efficacy comparable to standard antibiotics such as norfloxacin and fluconazole .

| Compound | Activity Type | Standard Comparison | Efficacy |

|---|---|---|---|

| p2 | Antimicrobial | Norfloxacin | Comparable |

| p3 | Antimicrobial | Fluconazole | Comparable |

Case Study 2: Anticancer Activity

In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against MCF7 cancer cells, with IC50 values indicating effective concentration levels for therapeutic action. The molecular docking studies provided insights into the binding affinities of these compounds with target proteins involved in cancer cell proliferation .

| Compound | Cell Line | IC50 Value (µM) | Standard Comparison |

|---|---|---|---|

| p2 | MCF7 | 10 | 5-Fluorouracil |

| p3 | MCF7 | 15 | 5-Fluorouracil |

Mechanism of Action

The mechanism of action of 2-(4-(4-Bromophenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

Pathways Involved: The compound could influence pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Analogues

(E/Z)-4-(3-(2-((4-Chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl)phenylboronic Acid (6c)

- Structural Differences : Replaces the 4-bromophenyl group with a 4-chlorophenyl group and introduces a boronic acid and ethoxycarbonyl moiety.

- Functional Impact : The boronic acid enhances PKM2 activation, while chlorine’s smaller size compared to bromine may reduce steric hindrance. Demonstrates selective cytotoxicity at 80 nM against cancer cells, attributed to PKM2 activation .

- Key Contrast : Bromine’s higher electronegativity and larger atomic radius in the target compound may improve binding affinity but reduce solubility compared to 6c.

2-(Dimethylamino)-2-(2-Methylbenzo[d]thiazol-5-yl)acetic Acid (CAS:1007879-06-2)

- Structural Differences : Substitutes the thiazole ring with a benzo[d]thiazole system, fused to a benzene ring.

Triazole-Based Analogues

2-[4-Amino-5-(4-Bromophenyl)-4H-1,2,4-triazol-3-ylsulfanyl]-N-(4-Methoxyphenyl)acetamide

- Structural Differences : Replaces thiazole with a 1,2,4-triazole ring and introduces a sulfanyl linker and methoxyphenylacetamide group.

- Functional Impact : Triazole’s higher nitrogen content may improve hydrogen bonding but reduce aromaticity compared to thiazole. The methoxyphenyl group enhances solubility via polar interactions, while the sulfanyl linker adds conformational flexibility .

Hydrazinyl and Thiazolidinone Derivatives

2-[2-[(2E)-2-[(4-Bromophenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic Acid

- Structural Differences: Incorporates a hydrazinylidene group and a 4-oxo-thiazolidinone ring.

- The 4-bromophenyl group is retained, suggesting similar target specificity but altered metabolic stability .

Sulfonyl and Benzoxazole Derivatives

2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-Fluorophenyl)acetamide

- Structural Differences : Features a sulfonyl group and oxazole-thiophene system.

- Functional Impact : Sulfonyl groups increase acidity (pKa ~1-2) and may improve solubility in basic environments. The fluorophenyl group enhances bioavailability via reduced CYP450 metabolism .

OGT 2115 (2-[4-[[3-(4-Bromophenyl)-1-oxo-2-propenyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic Acid)

- Structural Differences: Benzoxazole replaces thiazole, with a propenylamino linker and fluorine substituent.

- Functional Impact : Benzoxazole’s fused ring system strengthens π-π interactions, while fluorine improves metabolic stability. Demonstrated heparanase inhibition, suggesting divergent biological targets compared to the thiazole-based compound .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Bromine’s inductive effect in the target compound may enhance electrophilic interactions compared to chlorine in 6c, but its larger size could hinder binding in sterically restricted pockets .

- Solubility : Triazole and sulfonyl derivatives (e.g., ) exhibit improved solubility over the target compound due to polar substituents, suggesting formulation challenges for the latter.

- Biological Targets: While 6c and OGT 2115 show defined activities (PKM2 activation and heparanase inhibition, respectively), the target compound’s biological role remains speculative. Its dimethylamino and acetic acid groups align with kinase modulator scaffolds, warranting further enzymatic assays .

Biological Activity

2-(4-(4-Bromophenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is part of a broader class of thiazole derivatives that have been synthesized and evaluated for their pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with thiazole derivatives, followed by acetic acid modification. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | 16 - 32 | E. coli, S. aureus, B. subtilis |

| Standard (Norfloxacin) | 8 | E. coli |

The minimum inhibitory concentration (MIC) values suggest that this compound has comparable efficacy to established antibiotics like norfloxacin, indicating its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity, particularly against human breast cancer cell lines (MCF7). The Sulforhodamine B (SRB) assay results indicate that it exhibits significant antiproliferative effects.

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) | Comparison to Standard |

|---|---|---|

| This compound | 12 | Comparable to 5-fluorouracil |

| Standard (5-fluorouracil) | 10 | - |

The IC50 value demonstrates that the compound's anticancer activity is on par with commonly used chemotherapeutics, suggesting its viability as a candidate for further development in cancer therapy .

The proposed mechanism of action for the biological activity of this compound involves interaction with cellular targets that disrupt essential processes in microbial and cancer cells. Molecular docking studies have shown favorable binding interactions with proteins involved in cell proliferation and survival pathways.

Table 3: Molecular Docking Scores

| Compound | Target Protein | Binding Score |

|---|---|---|

| This compound | PDB ID: 1JIJ | -8.5 kcal/mol |

| Standard Drug | PDB ID: 1JIJ | -9.0 kcal/mol |

These findings indicate that the compound effectively binds to target sites, potentially inhibiting their function and leading to cell death in cancerous cells .

Case Studies

Recent studies have highlighted the therapeutic potential of thiazole derivatives in clinical settings. For instance, a study demonstrated the successful application of a related thiazole compound in combination therapy for resistant bacterial infections, showcasing improved patient outcomes compared to standard treatments .

Q & A

Q. Basic Analytical Techniques

- NMR Spectroscopy : Key signals include aromatic protons (δ 7.2–7.8 ppm for bromophenyl), thiazole C-H (δ 6.9 ppm), and acetic acid protons (δ 3.5–4.0 ppm) .

- HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) for purity assessment (>98%) and UV-Vis detection at 254 nm .

- Mass Spectrometry : ESI-MS expected [M+H] at m/z 365.2 (calculated for CHBrNOS) .

What in vitro assays are suitable for evaluating its biological activity?

Q. Basic Biological Screening

- PPARδ Reporter Gene Assay : Transfect HEK293 cells with PPARδ-responsive luciferase plasmids. Test compound at 1–10 µM; compare activity to GW501516 (positive control) .

- Cytotoxicity Screening : MTT assay in HepG2 cells (IC determination) .

- Solubility Assessment : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .

How can mechanistic studies elucidate its interaction with PPARδ?

Q. Advanced Mechanistic Research

- Molecular Docking : Use AutoDock Vina with PPARδ crystal structure (PDB: 3TKM). Focus on hydrogen bonding with Tyr473 and hydrophobic interactions with the bromophenyl group .

- X-ray Crystallography : Co-crystallize the compound with PPARδ ligand-binding domain (LBD) to resolve binding modes (resolution ≤2.0 Å) .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS (t >60 min suggests favorable pharmacokinetics) .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced SAR Strategies

- Modifications : Replace bromophenyl with fluorophenyl (electron-withdrawing) or naphthyl (bulky substituents) to assess PPARδ affinity .

- Thiazole Ring Alterations : Introduce methyl groups at C4 to enhance steric hindrance and selectivity. Compare IC shifts in reporter assays .

- Acetic Acid Bioisosteres : Substitute with tetrazole or sulfonamide to improve metabolic stability .

What methodologies address contradictions in bioactivity data across studies?

Q. Advanced Data Analysis

- Assay Standardization : Validate cell lines (e.g., PPARδ-transfected vs. endogenous expression) and normalize to reference agonists (e.g., EC of GW501516 = 1 nM) .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., de-brominated derivatives) that may skew activity .

- Dose-Response Reproducibility : Perform triplicate experiments with blinded analysis to minimize bias .

How can formulation challenges be addressed for in vivo studies?

Q. Advanced Formulation Science

- Solubility Enhancement : Use β-cyclodextrin complexes (20% w/v) or PEG-400 co-solvents .

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm) for sustained release; characterize via dynamic light scattering (DLS) .

- Oral Bioavailability : Administer in C57BL/6 mice (10 mg/kg) and measure plasma concentrations via LC-MS/MS (target C >500 ng/mL) .

What strategies mitigate off-target effects in receptor profiling?

Q. Advanced Selectivity Studies

- Pan-PPAR Assays : Test against PPARα and PPARγ isoforms (e.g., using GAL4-chimeric receptors) to confirm δ-selectivity .

- Kinase Profiling : Screen at 10 µM against a panel of 100 kinases (e.g., AMPK, PKC) to rule out cross-reactivity .

- CYP Inhibition : Assess CYP3A4/2D6 inhibition using fluorescent substrates (IC >50 µM preferred) .

How can computational models predict metabolic pathways?

Q. Advanced Computational Chemistry

- In Silico Metabolism : Use StarDrop’s DEREK or MetaSite to identify likely Phase I sites (e.g., dimethylamino N-demethylation) .

- QSAR Modeling : Corrogate logP (2.5–3.5) and polar surface area (80–100 Å) with hepatic clearance rates .

What are the ethical and regulatory considerations for preclinical testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.